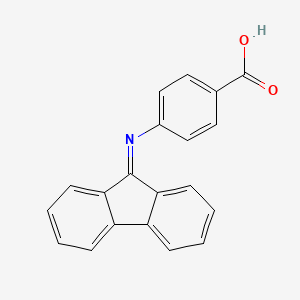

4-(Fluoren-9-ylideneamino)benzoic acid

Description

Properties

CAS No. |

5454-40-0 |

|---|---|

Molecular Formula |

C20H13NO2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

4-(fluoren-9-ylideneamino)benzoic acid |

InChI |

InChI=1S/C20H13NO2/c22-20(23)13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,22,23) |

InChI Key |

FSHGEJNHETXXNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Between Fluoren-9-one and 4-Aminobenzoic Acid

- Reactants: Fluoren-9-one and 4-aminobenzoic acid

- Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon of fluoren-9-one, followed by dehydration to form the imine bond.

- Conditions: Typically carried out in an organic solvent such as ethanol or methanol under reflux conditions, often with the removal of water to drive the reaction forward.

| Step | Details |

|---|---|

| Solvent | Ethanol or methanol |

| Molar Ratio | 1:1 molar ratio of fluoren-9-one to 4-aminobenzoic acid |

| Temperature | Reflux (approximately 78°C for ethanol) |

| Time | 4-6 hours or until completion (monitored by TLC) |

| Catalyst | Sometimes acid catalysts like acetic acid are used to facilitate imine formation |

| Work-up | Cooling, filtration of precipitated product, washing with cold solvent, and drying |

$$

\text{Fluoren-9-one} + \text{4-aminobenzoic acid} \xrightarrow{\text{EtOH, reflux}} \text{4-(Fluoren-9-ylideneamino)benzoic acid} + H_2O

$$

Alternative Methods and Variations

- Solvent-Free Synthesis: Some protocols employ solvent-free conditions using grinding techniques or microwave irradiation to enhance reaction rates and yields.

- Catalyst Variations: Lewis acids or molecular sieves can be used to remove water continuously, improving imine formation efficiency.

- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is commonly used to obtain high-purity product.

Research Findings and Data

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Reflux in ethanol with acetic acid catalyst | 75-85% | >95% (by HPLC) | Standard method, scalable |

| Solvent-free grinding with acid catalyst | 70-80% | ~90% | Green chemistry approach |

| Microwave-assisted synthesis | 80-90% | >95% | Reduced reaction time |

Characterization Data

- Melting Point: Typically around 230-235°C (decomposition)

- Spectroscopic Data:

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound

Comparative Analysis of Preparation Methods

| Aspect | Reflux Condensation | Solvent-Free Grinding | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 4-6 hours | 1-2 hours | 10-30 minutes |

| Yield | 75-85% | 70-80% | 80-90% |

| Environmental Impact | Moderate (solvent use) | Low (no solvent) | Low (energy efficient) |

| Scalability | High | Moderate | Moderate |

| Equipment Required | Standard reflux setup | Mortar and pestle or ball mill | Microwave reactor |

Chemical Reactions Analysis

Types of Reactions

4-(Fluoren-9-ylideneamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(Fluoren-9-ylideneamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-(Fluoren-9-ylideneamino)benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Fluoren-9-ylideneamino)benzoic acid with six analogous compounds, focusing on substituents, synthesis yields, physical properties, and applications.

Key Observations:

Solubility Trends :

- Polar solvents (THF, DMF) are preferred for most analogs, while halogenated derivatives (e.g., ) dissolve in chlorinated solvents like DCM.

Applications :

- SPPS Intermediates : Compounds with simple substituents (e.g., methyl or benzyloxy groups) are widely used in peptide synthesis .

- Drug Discovery : Brominated and heterocyclic analogs (e.g., ) are tailored for targeting enzymes or receptors in medicinal chemistry.

Research Findings and Functional Insights

Stability and Deprotection

Fmoc-protected benzoic acids exhibit high stability under basic conditions but are cleaved efficiently with piperidine or DBU, making them ideal for stepwise peptide assembly . For example, 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid shows 96% yield and >99% purity, underscoring its reliability in automated synthesis .

Halogenated Derivatives for Bioactivity

Brominated analogs (e.g., ) demonstrate enhanced electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. These are pivotal in developing kinase inhibitors or Aβ-aggregation inhibitors, as seen in related compounds targeting butyrylcholinesterase .

Analytical Characterization

Elemental analysis (e.g., C: 73.90%, H: 5.10%, N: 3.65% for ) aligns with theoretical values, confirming synthetic accuracy.

Q & A

Q. What unexplored applications exist for this compound in nanotechnology or materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.